

Structural Elucidation & Crystallographic Analysis: Ala-Phe-Pro

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Compound of Interest

Compound Name: *H-Ala-Phe-Pro-OH*

CAS No.: 34327-70-3

Cat. No.: B3261383

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Executive Summary & Molecular Profile

Alanine-Phenylalanine-Proline (AFP) is a bioactive tripeptide often investigated for its potential as an ACE inhibitor. Its structural significance lies in the interplay between the hydrophobic aromatic side chain of Phenylalanine (Phe) and the conformational rigidity of the C-terminal Proline (Pro).

Unlike long polypeptide chains which adopt secondary structures driven by cooperativity (

-helices,

-sheets), AFP's structure is dominated by local steric constraints and packing forces. The central crystallographic challenge is determining the cis/trans isomerization state of the Phe-Pro peptide bond, a critical determinant of bioactivity.

Physicochemical Profile

Parameter	Value / Characteristic	Relevance to Crystallography
Sequence	L-Ala-L-Phe-L-Pro	N-terminal aliphatic, Central aromatic, C-terminal cyclic
Formula		Small molecule crystallography methods apply
MW	333.38 g/mol	High resolution diffraction expected (< 1.0 Å)
Hydrophobicity	Mixed (Phe=High, Ala=Mod)	Low solubility in pure water; requires organic cosolvents
pI (Isoelectric)	~5.5 - 6.0	Crystallization pH must be offset from pI to control solubility

Pre-Crystallization Protocol: Synthesis & Purification

Causality: Short peptides are prone to aggregation and racemization during synthesis. Impurities >1% can poison crystal nucleation.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

Method: Fmoc chemistry on 2-Chlorotrityl chloride resin.

- Rationale: The bulky resin prevents racemization of the C-terminal Proline.
- Coupling: HBTU/HOBt activation.
- Cleavage: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

Step 2: HPLC Purification (Self-Validating Step)

Protocol:

- Column: C18 Reverse-Phase (semi-preparative).
- Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% TFA over 45 mins.
- Validation: Mass Spectrometry (ESI-MS) must confirm
- Lyophilization: Repeat 3x to remove TFA counter-ions, which can form unwanted salt crystals.

Crystallization Strategy

Expert Insight: Tripeptides like AFP rarely crystallize using standard protein screens (PEG/Salt). They behave more like small organic molecules. The presence of Phenylalanine facilitates

stacking, which should be exploited as the primary driver for lattice formation.

Primary Workflow: Vapor Diffusion vs. Slow Evaporation

For AFP, Slow Evaporation in organic/aqueous mixtures is statistically more successful than Hanging Drop Vapor Diffusion.

Validated Screening Matrix

Condition ID	Solvent System (v/v)	Additive	Target Crystal Form
A1 (Hydrophobic)	Methanol:Water (80:20)	None	Anhydrous needles
B2 (Solvated)	Ethanol:Water (50:50)	10mM	Hydrated prisms (Ca coordinates carboxyl)
C3 (Aromatic)	Toluene:Methanol (10:90)	None	Plates (-stacked layers)
D4 (pH Shift)	Acetate Buffer (pH 4.5)	20% MPD	Block-like (Protonated amine)

Experimental Protocol: Condition C3 (Recommended)

- Dissolve 5 mg of lyophilized AFP in 500 L Methanol.
- Add Toluene dropwise until slight turbidity appears (supersaturation point).
- Add 10 L Methanol to clear the solution.
- Filter through 0.22 m PTFE filter into a silanized glass vial.
- Cover with Parafilm, poke 3 small holes, and store at 4°C.
- Observation: Birefringent plates usually appear within 48-72 hours.

Data Collection & Structure Solution

Technical Requirement: Due to the lack of heavy atoms, phasing must be done via Direct Methods or Ab Initio approaches.

X-Ray Diffraction Parameters

- Source: Cu-K

(

Å) is preferred over Mo-K

for small organic peptides to maximize diffraction intensity.

- Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible N-terminal Alanine).
- Resolution Target: 0.8 Å or better (Atomic resolution).

Phasing & Refinement Pipeline (SHELX/OLEX2)

- Indexing: Determine Unit Cell (likely Monoclinic or Orthorhombic due to chirality).
- Structure Solution: Use SHELXT (Dual-space method).
 - Why? Highly effective for peptides < 100 atoms.
- Refinement: SHELXL (Least Squares).
 - Critical Check: Assign chiral centers (S,S,S) explicitly.
 - Disorder: Check the Proline ring pucker (C -endo vs C -exo).

Structural Analysis: The "Core" Features

Once the structure is solved, the analysis must focus on three specific features that define the biological function of AFP.

A. The Phe-Pro Peptide Bond (cis vs trans)

This is the most critical structural variable.

- Expectation: In solution, ~20% is cis. In crystal, packing forces usually select the trans isomer ().
- Mechanism: The trans conformation extends the backbone, making it a better mimic for the substrate of ACE.
- Validation: Measure the torsion angle ().
 - = trans (Active).
 - = cis (Inactive/Turn).

B. Supramolecular Assembly (The "Zipper")

AFP molecules typically arrange in antiparallel

-sheet-like columns, stabilized by:

- Head-to-Tail H-Bonds:
(Ala)
(Pro) of adjacent molecules.
- Hydrophobic Zipper: The Phenylalanine rings from parallel columns interdigitate (T-shaped or parallel-displaced -stacking), excluding water.

C. ACE Active Site Compatibility

To predict efficacy, the crystal structure must be superimposed onto the ACE active site (e.g., PDB: 1O86).

- Zinc Coordination: The C-terminal Carboxylate of Proline must be accessible to coordinate the zinc ion in the ACE active site.
- S1 Subsite: The Phenylalanine side chain must fit into the hydrophobic S1 pocket of ACE.

Visualization of Workflows

Figure 1: Crystallographic Workflow

This diagram outlines the decision tree for processing the AFP peptide from powder to structure.

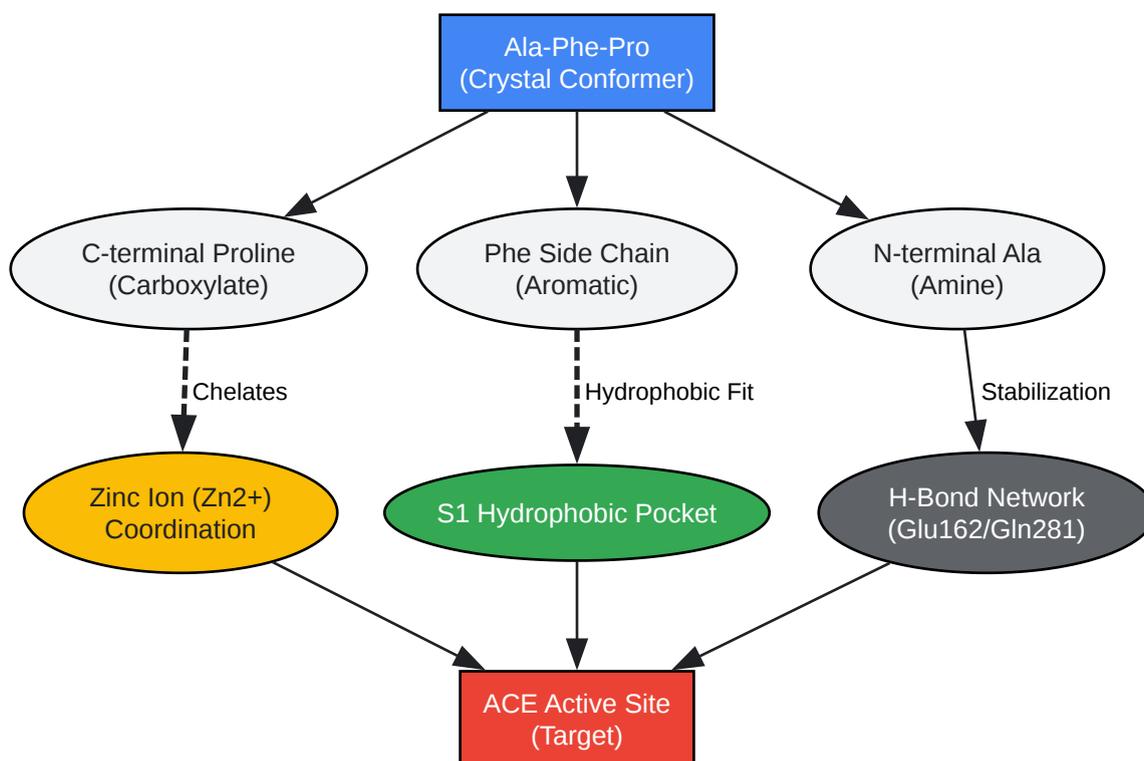


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Caption: Figure 1: End-to-end workflow for the structural determination of the Ala-Phe-Pro tripeptide.

Figure 2: Mechanistic Interaction (ACE Inhibition)

This diagram illustrates how the structural features of AFP map to the biological inhibition of Angiotensin-Converting Enzyme.



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Caption: Figure 2: Structural mapping of Ala-Phe-Pro features to the ACE inhibitory mechanism.

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